

# Technical Support Center: Management of Dysgeusia in Bomedemstat Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bomedemstat |           |
| Cat. No.:            | B606314     | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address dysgeusia as a side effect in **Bomedemstat** clinical trials.

### Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of dysgeusia in Bomedemstat clinical trials?

A1: Dysgeusia, or a distortion of the sense of taste, has been reported as a common treatmentemergent adverse event in clinical trials of **Bomedemstat** for myeloproliferative neoplasms such as Essential Thrombocythemia (ET) and Myelofibrosis (MF). The incidence varies across different studies and patient populations.

Q2: How is the severity of dysgeusia graded in these trials?

A2: The severity of dysgeusia is typically graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Most reported cases of dysgeusia associated with **Bomedemstat** have been Grade 1 or 2, indicating mild to moderate symptoms that do not significantly interfere with daily life. However, in a small number of cases, dysgeusia has been reported as a reason for treatment discontinuation[1].

Q3: What is the potential mechanism of **Bomedemstat**-induced dysgeusia?



A3: **Bomedemstat** is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through histone demethylation. LSD1 plays a significant role in hematopoietic stem cell differentiation and maturation. While the exact mechanism linking LSD1 inhibition to dysgeusia is not fully elucidated, it is hypothesized that **Bomedemstat** may alter the expression of genes involved in the function and maintenance of taste bud cells or associated signaling pathways. This could disrupt the normal taste perception process, leading to the development of dysgeusia.

Q4: What are the recommended strategies for managing dysgeusia in patients participating in **Bornedemstat** trials?

A4: Management of **Bomedemstat**-induced dysgeusia primarily focuses on symptomatic relief and nutritional support. General strategies that may be beneficial include:

- Dietary Modifications: Encouraging patients to experiment with different food flavors, textures, and temperatures. Adding herbs, spices, and sauces can help enhance the taste of food.
- Oral Hygiene: Maintaining good oral hygiene by brushing regularly and using a mild mouthwash can help mitigate unpleasant tastes.
- Nutritional Counseling: Providing guidance on maintaining adequate nutrition despite taste alterations is crucial to prevent weight loss and malnutrition.
- Zinc Supplementation: The role of zinc in taste perception is established, and supplementation has been explored for dysgeusia management. However, its clinical efficacy for chemotherapy-induced dysgeusia is still a subject of ongoing research.

#### **Data Presentation**

Table 1: Incidence of Dysgeusia in **Bomedemstat** Clinical Trials



| Clinical Trial<br>Population          | Treatment                    | Incidence of<br>Dysgeusia | Severity                | Source |
|---------------------------------------|------------------------------|---------------------------|-------------------------|--------|
| Essential<br>Thrombocythemi<br>a (ET) | Bomedemstat                  | 58% (42/73)               | Grade 3/4: 0%           | [2]    |
| Essential<br>Thrombocythemi<br>a (ET) | Bomedemstat                  | 40%                       | Grade ≥3: 2<br>patients | [3]    |
| Myelofibrosis<br>(MF)                 | Bomedemstat                  | 28% (25/89)               | Not specified           | [4]    |
| Myelofibrosis<br>(MF)                 | Bomedemstat +<br>Ruxolitinib | 16.2% (7/43)              | Grade 1-2: 100%         | [5]    |

## **Experimental Protocols**

Assessment of Dysgeusia in a Clinical Trial Setting

A standardized assessment of dysgeusia is critical for accurately characterizing this side effect. The following methodologies are recommended:

- Subjective Assessment using Validated Questionnaires:
  - Common Terminology Criteria for Adverse Events (CTCAE): Utilize the CTCAE scale for grading the severity of dysgeusia as reported by the patient.
  - Chemotherapy-Induced Taste Alteration Scale (CiTAS): This is a validated, 18-item
    questionnaire where patients rate their taste experiences on a 5-point scale. It can provide
    a more detailed subjective assessment of taste alterations[6].
- Objective Gustatory Testing:
  - Electrogustometry: This method measures the electrical taste threshold by applying a
    weak electrical current to different areas of the tongue. It can provide quantitative data on
    taste sensitivity[7][8].



 Whole-Mouth Gustatory Testing: This involves the application of solutions with the four basic tastes (sweet, sour, salty, and bitter) at varying concentrations to the entire oral cavity to assess taste identification and intensity perception[7][8].

# **Mandatory Visualization**



Click to download full resolution via product page

Caption: Hypothetical signaling pathway of **Bomedemstat**-induced dysgeusia.





Click to download full resolution via product page

Caption: Experimental workflow for assessing dysgeusia in clinical trials.

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                       | Potential Cause                                                  | Recommended Action                                                                                                                                                                                                                                                                                     |
|-----------------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient reports a metallic or altered taste after initiating Bomedemstat.   | Direct effect of the drug or its metabolites on taste receptors. | - Advise the patient to try using plastic utensils instead of metal ones Suggest rinsing the mouth with a mild saltwater or baking soda solution before meals Encourage experimentation with different food seasonings to mask the metallic taste.                                                     |
| Patient experiences a decreased ability to taste sweet or salty foods.      | Bomedemstat-induced changes in taste bud cell function.          | - Recommend adding sugar or salt to foods as tolerated, while being mindful of other health conditions Suggest consuming foods with stronger flavors Explore the use of flavor enhancers.                                                                                                              |
| Patient develops food<br>aversions and has a<br>decreased appetite.         | Dysgeusia leading to a negative association with certain foods.  | - Provide nutritional counseling to ensure adequate caloric and nutrient intake Suggest smaller, more frequent meals Encourage the consumption of nutrient-dense shakes or smoothies.                                                                                                                  |
| Dysgeusia persists and significantly impacts the patient's quality of life. | Severe or unmanaged side effect of Bomedemstat.                  | - Re-evaluate the severity of dysgeusia using standardized assessment tools Consider a consultation with a dietician or a specialist in oral medicine In severe cases, a dose reduction or temporary discontinuation of Bomedemstat may be considered in consultation with the principal investigator. |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 2. clinicaloptions.com [clinicaloptions.com]
- 3. researchgate.net [researchgate.net]
- 4. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis -Conference Correspondent [conference-correspondent.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Evaluation of Chemotherapy-induced Dysgeusia in Patients With Gastrointestinal Cancer: A Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Management of Dysgeusia in Bomedemstat Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606314#addressing-dysgeusia-as-a-side-effect-in-bomedemstat-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com